molecular formula C16H19ClO9 B14437524 Clofibric furanoglucuronate CAS No. 80106-54-3

Clofibric furanoglucuronate

Cat. No.: B14437524
CAS No.: 80106-54-3
M. Wt: 390.8 g/mol
InChI Key: SQRMJHLEXPNYKB-SBYJBXFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clofibric furanoglucuronate is the ester glucuronide conjugate of clofibric acid (p-chlorophenoxyisobutyric acid, CPIB), a primary metabolite of the lipid-lowering prodrug clofibrate (ethyl ester of CPIB). This conjugate is formed via hepatic glucuronidation, a Phase II metabolic process that enhances water solubility for renal excretion . Structurally, it consists of clofibric acid linked to glucuronic acid via an ester bond (estimated molecular formula: C₁₆H₂₁ClO₁₀). As a major metabolite in humans, rodents, and rabbits, this compound represents a detoxification pathway, reducing the pharmacological activity of the parent compound .

Properties

CAS No.

80106-54-3

Molecular Formula

C16H19ClO9

Molecular Weight

390.8 g/mol

IUPAC Name

(2S)-2-[(3R,4R)-5-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C16H19ClO9/c1-16(2,26-8-5-3-7(17)4-6-8)15(23)25-14-10(19)9(18)12(24-14)11(20)13(21)22/h3-6,9-12,14,18-20H,1-2H3,(H,21,22)/t9-,10-,11+,12?,14?/m1/s1

InChI Key

SQRMJHLEXPNYKB-SBYJBXFWSA-N

Isomeric SMILES

CC(C)(C(=O)OC1[C@@H]([C@H](C(O1)[C@@H](C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C(=O)OC1C(C(C(O1)C(C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of clofibric furanoglucuronate typically involves the conjugation of clofibric acid with glucuronic acid derivatives. The reaction conditions often include the use of catalysts and specific pH conditions to facilitate the conjugation process. For instance, the esterification of clofibric acid with glucuronic acid can be achieved using acidic catalysts under controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) techniques are common in the purification and quantification of the final product .

Chemical Reactions Analysis

Types of Reactions: Clofibric furanoglucuronate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that retain the core structure of this compound .

Scientific Research Applications

Clofibric furanoglucuronate has a wide range of applications in scientific research:

Mechanism of Action

Clofibric furanoglucuronate exerts its effects primarily through its interaction with lipid metabolism pathways. The compound increases the activity of extrahepatic lipoprotein lipase, thereby enhancing the lipolysis of lipoprotein triglycerides. This leads to the degradation of chylomicrons and the conversion of very low-density lipoproteins (VLDLs) to low-density lipoproteins (LDLs), and subsequently to high-density lipoproteins (HDLs). The molecular targets involved include peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in regulating lipid metabolism .

Comparison with Similar Compounds

Comparison with Clofibrate and Clofibric Acid

Metabolic Equivalence and Species Variability

Clofibrate (C₁₂H₁₅ClO₃, MW 242.7) is rapidly hydrolyzed to clofibric acid (C₁₀H₁₁ClO₃, MW 214.6) in vivo. In rats, clofibrate and clofibric acid exhibit equivalent pharmacokinetics:

  • Serum levels : 97% of circulating radioactivity corresponds to unbound clofibric acid .
  • Excretion : 60–90% of the dose is excreted in urine within 24 hours as clofibric acid and its glucuronide .

However, in dogs, clofibric acid achieves 40% higher serum levels than clofibrate, with 88% as unbound CPIB and partial biliary excretion .

Pharmacological Activity

Clofibric acid is the active peroxisome proliferator-activated receptor alpha (PPARα) agonist responsible for lipid-lowering effects. Clofibric furanoglucuronate, in contrast, is pharmacologically inert due to glucuronidation. Structural analogs like 5-bromo-(2-benzothiazolyl)thioisobutyric acid (EC₅₀ = 2.5 µM for PPARα activation) demonstrate higher potency than clofibric acid (EC₅₀ ~10–20 µM) .

Species-Specific Conjugation Pathways

Species Primary Metabolite Urinary Excretion (24h) Key Reference
Human/Rat This compound 70–85%
Dog/Ferret Taurine conjugate + glucuronide 23–39%
Cat Taurine conjugate only 30%

Taurine conjugation in carnivores reflects evolutionary adaptations in xenobiotic metabolism, reducing reliance on glucuronidation .

Environmental Persistence Compared to Other Pharmaceuticals

  • Drinking water contamination : Detected at 270 ng/L in Berlin and San Diego County .
  • Ecological impact : Frequently identified in U.S. streams (1999–2000 survey), though concentrations rarely exceed safety thresholds .

In contrast, polar metabolites like ibuprofen glucuronide degrade faster, while non-polar compounds (e.g., triclosan) bioaccumulate .

Pharmacological and Toxicological Profile Relative to Analogs

Compound PPARα EC₅₀ (µM) Key Metabolic Pathway Environmental Half-Life
Clofibric acid ~10–20 Glucuronidation (humans) >1 year
Clofibrate Prodrug Hydrolysis to clofibric acid N/A
5-Bromo-(2-benzothiazolyl) 2.5 Glucuronidation Not studied
Fenofibrate 0.5–1.0 Hydrolysis to fenofibric acid Moderate

Clofibric acid’s prolonged half-life in water raises concerns about chronic low-dose exposure, unlike newer analogs with shorter environmental residence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.